(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
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Overview
Description
(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a chlorophenyl ring, which is further linked to a dimethoxybenzoate moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the condensation of 2-chlorobenzaldehyde with 3,4-dimethoxybenzoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with hydroxyl or amino groups.
Scientific Research Applications
(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethoxybenzoate moieties.
Properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-8-7-10(9-14(13)22-2)16(20)23-19-15(18)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYRVOWGACADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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